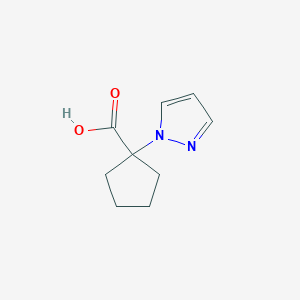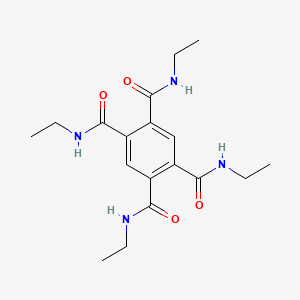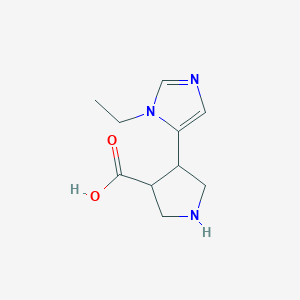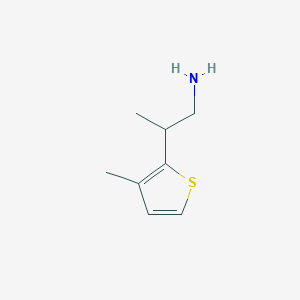![molecular formula C7H12ClF2N B13576258 8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride is a chemical compound known for its unique bicyclic structure. It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride can be compared with other similar compounds, such as:
8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8,8-difluoro-2-azabicyclo[5.1.0]octane: The non-hydrochloride form of the compound, which may have different chemical properties and reactivity.
The uniqueness of 8,8-difluoro-2-azabicyclo[5.1.0]octane hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
8,8-difluoro-2-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-3-1-2-4-10-6(5)7;/h5-6,10H,1-4H2;1H |
InChI Key |
YXKMWTABWKJRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2C(C1)C2(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)








![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
